molecular formula C7H14O3S B12666502 Ethyl 2-((2-hydroxyethyl)thio)propionate CAS No. 35562-87-9

Ethyl 2-((2-hydroxyethyl)thio)propionate

Cat. No.: B12666502
CAS No.: 35562-87-9
M. Wt: 178.25 g/mol
InChI Key: CNXOKKYZFAWZRM-UHFFFAOYSA-N
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Description

Ethyl 2-((2-hydroxyethyl)thio)propionate is an organic compound with the molecular formula C7H14O3S It is a derivative of propionic acid and contains both an ethyl ester and a thioether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((2-hydroxyethyl)thio)propionate typically involves the reaction of ethyl 2-bromopropionate with 2-mercaptoethanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Ethyl 2-bromopropionate+2-mercaptoethanolEthyl 2-((2-hydroxyethyl)thio)propionate+NaBr\text{Ethyl 2-bromopropionate} + \text{2-mercaptoethanol} \rightarrow \text{this compound} + \text{NaBr} Ethyl 2-bromopropionate+2-mercaptoethanol→Ethyl 2-((2-hydroxyethyl)thio)propionate+NaBr

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-hydroxyethyl)thio)propionate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form new esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Acyl chlorides, bases like sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: New esters

Scientific Research Applications

Ethyl 2-((2-hydroxyethyl)thio)propionate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-((2-hydroxyethyl)thio)propionate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thioether group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(phenylcarbonothioylthio)propionate: Contains a phenyl group instead of a hydroxyethyl group.

    Ethyl 2-(methylthio)propionate: Contains a methyl group instead of a hydroxyethyl group.

Uniqueness

Ethyl 2-((2-hydroxyethyl)thio)propionate is unique due to the presence of both a hydroxyethyl and a thioether group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

35562-87-9

Molecular Formula

C7H14O3S

Molecular Weight

178.25 g/mol

IUPAC Name

ethyl 2-(2-hydroxyethylsulfanyl)propanoate

InChI

InChI=1S/C7H14O3S/c1-3-10-7(9)6(2)11-5-4-8/h6,8H,3-5H2,1-2H3

InChI Key

CNXOKKYZFAWZRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SCCO

Origin of Product

United States

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